2-[(Oxan-3-yl)methoxy]-1,3-thiazole
Description
Properties
IUPAC Name |
2-(oxan-3-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-8(6-11-4-1)7-12-9-10-3-5-13-9/h3,5,8H,1-2,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIYGOBUSZCWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-3-yl)methoxy]-1,3-thiazole typically involves the reaction of oxan-3-ylmethanol with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with a thiazole halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-3-yl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using lithium aluminum hydride or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring’s reactive positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Scientific Research Applications
Overview
2-[(Oxan-3-yl)methoxy]-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring substituted with an oxan-3-ylmethoxy group. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry, biology, and materials science.
Chemistry
This compound serves as a building block in organic synthesis. Its thiazole structure is conducive to forming more complex molecules through various chemical reactions, including oxidation and reduction processes. These reactions can yield derivatives with enhanced biological activities or novel properties .
Biology
Research indicates that this compound exhibits antimicrobial and antifungal properties . Its ability to interact with biological targets makes it a candidate for further exploration in the development of antimicrobial agents . Studies have shown that thiazole derivatives often display significant biological activity, including anticancer effects and modulation of enzyme activities .
Medicine
In the pharmaceutical field, this compound is being investigated for its potential roles in drug development. It has been explored for anti-inflammatory and anticancer properties. For instance, compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines . The compound's mechanism of action likely involves interactions with specific enzymes or receptors, influencing biochemical pathways related to disease processes .
Industry
The compound is also being utilized in the development of new materials. Its specific electronic and optical properties make it suitable for applications in the fields of electronics and photonics . This versatility opens avenues for innovation in material science.
Comparative Data on Similar Compounds
To understand the uniqueness of this compound, a comparison with similar thiazole derivatives can be insightful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-[(Oxan-2-yl)methoxy]-1,3-thiazole | Different oxan positioning | Antimicrobial properties |
| 2-[(Oxan-4-yl)methoxy]-1,3-thiazole | Different oxan positioning | Anticancer activity |
| 2-[(Oxan-5-yl)methoxy]-1,3-thiazole | Different oxan positioning | Potential anti-inflammatory effects |
This table illustrates how the position of the oxan group can influence the biological activities and chemical reactivity of thiazole derivatives.
Case Studies
Several studies highlight the applications of thiazoles in drug development:
- Anticancer Activity : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. Notably, compounds containing thiazole rings exhibited significant inhibition of cell growth in various cancer types .
- Antimicrobial Properties : Research on substituted thiazoles has shown promising results against Gram-positive and Gram-negative bacteria, demonstrating their potential as new antibacterial agents .
- Material Science Applications : Thiazoles have been incorporated into materials designed for electronic applications due to their unique electronic properties .
Mechanism of Action
The mechanism of action of 2-[(Oxan-3-yl)methoxy]-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Oxan-2-yl)methoxy]-1,3-thiazole
- 2-[(Oxan-4-yl)methoxy]-1,3-thiazole
- 2-[(Oxan-5-yl)methoxy]-1,3-thiazole
Uniqueness
2-[(Oxan-3-yl)methoxy]-1,3-thiazole is unique due to the specific positioning of the oxan-3-ylmethoxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.
Biological Activity
2-[(Oxan-3-yl)methoxy]-1,3-thiazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The oxan group contributes to its solubility and reactivity, enhancing its potential as a pharmacological agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Klebsiella pneumoniae | 25 µg/mL |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. A study evaluated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrated significant antiproliferative effects.
Case Study: Anticancer Efficacy
In a controlled study, cells were treated with varying concentrations of the compound:
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (MDA-MB-231) |
|---|---|---|
| 0.1 | 85 | 82 |
| 1.0 | 60 | 65 |
| 10 | 30 | 35 |
The results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively inhibits cancer cell proliferation.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. The thiazole moiety is known to inhibit DNA gyrase and other key enzymes involved in bacterial replication and cancer cell growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the thiazole ring or oxan substituents can significantly alter biological activities. For instance, the introduction of hydrophobic groups at specific positions has been correlated with increased antibacterial potency .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of halogen at position 4 | Increased antibacterial activity |
| Substitution with alkyl groups | Enhanced solubility and potency |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(Oxan-3-yl)methoxy]-1,3-thiazole, and how can purity and structural integrity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions using oxane derivatives and thiazole precursors. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency .
- Catalysts : Copper(I) iodide or palladium-based catalysts facilitate cross-coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures enhances purity .
- Characterization :
- IR spectroscopy : Confirm C-O-C (1,100–1,250 cm⁻¹) and thiazole C=N (1,600–1,680 cm⁻¹) stretching .
- NMR : ¹H NMR should show oxane methoxy protons (δ 3.3–4.0 ppm) and thiazole protons (δ 7.5–8.5 ppm) .
- Elemental analysis : Match calculated vs. experimental C, H, N, S values (±0.3% tolerance) .
Q. Which spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?
- Differentiation strategies :
- Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z ~228.08 for C₉H₁₂NO₂S) resolves ambiguities in molecular formula .
- ¹³C NMR : Oxane carbons (δ 60–80 ppm) vs. thiazole carbons (δ 120–150 ppm) provide structural confirmation .
- X-ray crystallography : Resolves spatial arrangement of the oxane-thiazole linkage in crystalline form .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with target proteins like aldose reductase?
- Approach :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The oxane moiety may form hydrogen bonds with catalytic residues (e.g., Tyr48 in aldose reductase), while the thiazole ring engages in hydrophobic interactions .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
- ADMET prediction : Tools like SwissADME evaluate bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier permeability .
Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?
- Case study : Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from:
- Structural variations : Substituents on the thiazole ring (e.g., electron-withdrawing groups like -NO₂ enhance activity against Gram-negative bacteria) .
- Assay conditions : Standardize broth microdilution (CLSI guidelines) and control for pH/temperature .
- Resistance mechanisms : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to validate intrinsic activity .
Q. What strategies optimize the regioselectivity of thiazole functionalization during derivatization?
- Experimental design :
- Directing groups : Install -OMe or -NH₂ at the 4-position of thiazole to guide electrophilic substitution at the 5-position .
- Metal-mediated coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively modify the thiazole 2-position .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., monosubstitution), while higher temperatures (80°C) drive disubstitution .
Methodological Guidance for Data Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) in thiazole derivatives?
- Troubleshooting :
- Dynamic effects : Conformational flexibility of the oxane ring may cause splitting in ¹H NMR; use variable-temperature NMR to coalesce signals .
- Impurity artifacts : Compare HPLC retention times (C18 column, acetonitrile/water gradient) with pure standards .
- Solvent effects : Record spectra in deuterated DMSO to minimize solvent-induced shifts .
Tables for Key Data
Table 1 : Representative Synthetic Conditions for Thiazole Derivatives
| Reaction Type | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | CuI/PPh₃ | DMF | 72 | >98% | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | THF/H₂O | 85 | 97% |
Table 2 : Computational Parameters for Binding Affinity Prediction
| Software | Binding Energy (kcal/mol) | Interacting Residues | Simulation Time (ns) |
|---|---|---|---|
| AutoDock Vina | -8.2 ± 0.3 | Tyr48, His110, Trp111 | 100 |
| GROMACS | -7.9 ± 0.5 | Leu300, Phe122 (hydrophobic) | 100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
